molecular formula C25H22Cl2N2O2S B4313741 2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B4313741
M. Wt: 485.4 g/mol
InChI Key: IRRYBBZTZWNSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the quinoline core through a cyclization reaction.
  • Introduction of the dichlorophenyl group via a substitution reaction.
  • Formation of the thiophene ring through a cyclization reaction.
  • Introduction of the carbonitrile group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require heating or cooling to achieve the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.

    Medicine: The compound may have therapeutic potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound’s unique properties make it useful for the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O2S/c26-14-9-10-15(19(27)11-14)17-12-23(31)29(20-6-4-7-21(30)24(17)20)25-18(13-28)16-5-2-1-3-8-22(16)32-25/h9-11,17H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRYBBZTZWNSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(CC3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 2
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 3
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 4
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 5
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

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